molecular formula C10H18ClF2NO3 B2366311 Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride CAS No. 2219419-42-6

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride

Cat. No.: B2366311
CAS No.: 2219419-42-6
M. Wt: 273.7
InChI Key: WJAKQDGTMSXGEP-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a difluoro group, a hydroxyazepane ring, and an ethyl ester moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Esterification: The ethyl ester moiety is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoro group and hydroxyazepane ring play crucial roles in its binding affinity and specificity towards target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with enhanced properties.

Biological Activity

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and insights from recent studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H14F2ClN2O3
  • Molecular Weight : 250.67 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is linked to its interaction with various cellular pathways. Preliminary studies suggest that it may exert its effects through modulation of the PI3K/AKT signaling pathway, which is crucial in regulating cell proliferation and survival.

Table 1: Summary of Mechanisms

MechanismDescription
PI3K/AKT PathwayInvolved in cell growth and survival; potential target for cancer therapy.
Apoptosis InductionTriggers programmed cell death in cancer cells.
Cell Cycle ArrestPrevents progression through the cell cycle, inhibiting tumor growth.

Biological Assays and Efficacy

Recent studies have evaluated the efficacy of this compound in various biological models:

  • Anti-Cancer Activity :
    • In vitro studies on non-small cell lung cancer (NSCLC) cell lines demonstrated significant inhibition of proliferation and migration.
    • In vivo experiments using xenograft models showed reduced tumor growth rates when treated with the compound.
    Case Study : A study published in Journal of Pharmaceutical Sciences highlighted that the compound induced apoptosis in NSCLC cells by activating caspase pathways and inhibiting the EGFR/PI3K/AKT/mTOR signaling cascade .
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective properties, suggesting that the compound may help mitigate neurodegenerative processes.
    • Animal models of neurodegeneration showed improved cognitive function and reduced neuronal loss upon treatment.
  • Antimicrobial Properties :
    • Preliminary screening against various pathogens revealed moderate antimicrobial activity, warranting further exploration into its use as an antimicrobial agent.

Safety and Toxicology

Safety assessments are critical for any therapeutic compound. Current data indicate that this compound exhibits low toxicity in preliminary studies. However, comprehensive toxicological evaluations are necessary to establish a safety profile.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3.ClH/c1-2-16-8(14)10(11,12)9(15)4-3-6-13-7-5-9;/h13,15H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAKQDGTMSXGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCCNCC1)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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